molecular formula C20H23ClN2O5 B2665395 (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 2034526-18-4

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No. B2665395
CAS RN: 2034526-18-4
M. Wt: 406.86
InChI Key: HPCPWJCCALIGDM-UHFFFAOYSA-N
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Description

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone, also known as CPOP, is a chemical compound that has gained attention in the scientific community due to its potential in various applications.

Scientific Research Applications

Synthesis and Characterization

Research on structurally similar compounds often focuses on their synthesis and characterization. For example, studies have detailed the synthesis of compounds through reactions involving piperidin-4-yl methanone oxime derivatives, highlighting the importance of these structures in developing new chemical entities. The characterization involves spectroscopic techniques, single crystal X-ray diffraction studies, and theoretical calculations to confirm the structure and properties of the synthesized compounds (Karthik et al., 2021).

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated the antimicrobial and antifungal activities of compounds involving piperidin-4-yl methanone oxime derivatives. These compounds exhibit significant activity against various pathogenic bacterial and fungal strains, indicating the potential of such chemical structures in the development of new antimicrobial agents (Mallesha & Mohana, 2014).

Anticancer Properties

Research into compounds containing pyridyl-pyrazoline structures with methanone groups has shown promise in the quest for anticancer agents. These studies involve the synthesis of novel heterocyclic compounds and their evaluation against cancer cell lines, with some showing high potency. This suggests the potential utility of similar compounds in cancer research and therapy (Katariya, Vennapu, & Shah, 2021).

Molecular Docking Studies

Molecular docking studies are crucial in understanding the interaction of synthesized compounds with biological targets. This approach helps in the identification of potential therapeutic applications of new compounds. For instance, docking studies of compounds with piperidine and pyrazoline structures provide insights into their interaction with biological receptors, paving the way for the development of drugs with specific modes of action (Sivakumar, Revathi, & Balachandran, 2021).

properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O5/c1-25-17-9-13(10-18(26-2)19(17)27-3)20(24)23-8-4-5-14(12-23)28-16-6-7-22-11-15(16)21/h6-7,9-11,14H,4-5,8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCPWJCCALIGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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